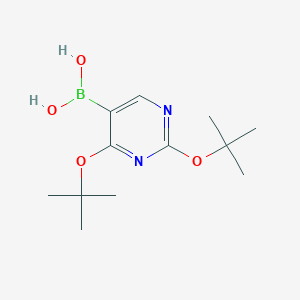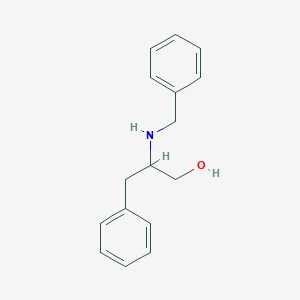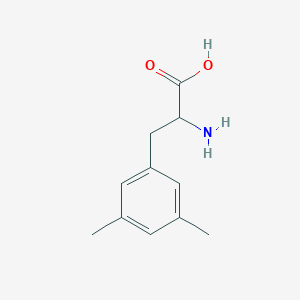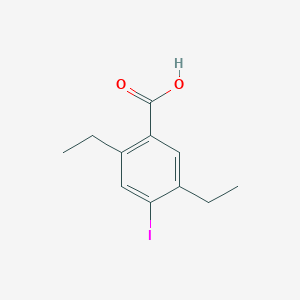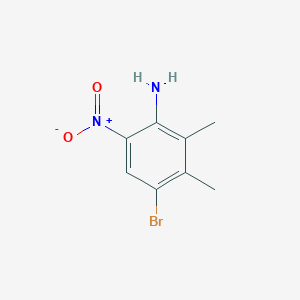![molecular formula C16H27ClN2O2 B009264 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride CAS No. 102207-84-1](/img/structure/B9264.png)
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride, also known as QX-314, is a quaternary ammonium derivative that has been used in scientific research as a tool to study the mechanisms of pain and anesthesia. This compound is unique in that it can only enter cells that have compromised membranes, making it an effective tool for studying the function of ion channels in excitable cells such as neurons.
Wirkmechanismus
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride blocks voltage-gated sodium channels by binding to the intracellular side of the channel, which is only accessible when the channel is in the open or inactivated state. This prevents sodium ions from entering the cell and depolarizing the membrane, leading to a loss of action potential propagation. 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is unique in that it can only enter cells with compromised membranes, such as those that have been damaged or inflamed. This makes it an effective tool for studying the function of ion channels in excitable cells.
Biochemical and Physiological Effects
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have a number of biochemical and physiological effects. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines from immune cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in lab experiments is its specificity for compromised cells. This allows researchers to study the function of ion channels in excitable cells without affecting healthy cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has a relatively long duration of action, allowing for prolonged experiments. However, one limitation of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is that it can be difficult to obtain and purify, making it a relatively expensive research tool.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride. One area of interest is the development of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a local anesthetic alternative. Another potential direction is the use of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in the treatment of chronic pain, particularly neuropathic pain. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in a variety of neurological and inflammatory conditions. Further research is needed to fully explore the potential of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in these areas.
Synthesemethoden
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is synthesized by reacting diethylamine with 2-(2,6-dimethylphenyl)acetyl chloride, followed by reaction with glycidyltrimethylammonium chloride to form the quaternary ammonium salt. This compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been used in a variety of scientific research applications, particularly in the field of pain and anesthesia. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. This has led to the exploration of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a potential alternative to traditional local anesthetics, which can have unwanted side effects such as motor paralysis.
Eigenschaften
CAS-Nummer |
102207-84-1 |
|---|---|
Molekularformel |
C16H27ClN2O2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |
InChI-Schlüssel |
YPELWFSWXLUXND-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Synonyme |
2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)

